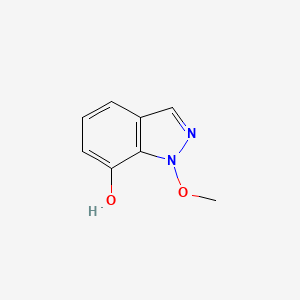

1-Methoxy-1h-indazol-7-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

1-methoxyindazol-7-ol |

InChI |

InChI=1S/C8H8N2O2/c1-12-10-8-6(5-9-10)3-2-4-7(8)11/h2-5,11H,1H3 |

InChI Key |

AYFJCXBOUCBGLH-UHFFFAOYSA-N |

Canonical SMILES |

CON1C2=C(C=CC=C2O)C=N1 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of 1-Methoxy-1h-indazol-7-ol

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 1-Methoxy-1h-indazol-7-ol. At present, there is no publicly available research detailing its biological targets, associated signaling pathways, or quantitative pharmacological data.

While the indazole scaffold is a common motif in many biologically active compounds, and various substituted methoxy-indazoles have been investigated for a range of therapeutic applications, data pertaining specifically to the 1-methoxy-7-hydroxy substitution pattern is not available in the current scientific literature.

This guide is intended for researchers, scientists, and drug development professionals. However, due to the absence of specific experimental data for this compound, this document will outline the general biological activities of related indazole-containing compounds to provide a potential framework for future investigation. It is crucial to emphasize that these are not the confirmed mechanisms for the requested compound and should be treated as hypothetical starting points for research.

General Biological Activities of Indazole Derivatives

Indazole derivatives have been shown to interact with a wide array of biological targets, leading to diverse pharmacological effects. The specific activity is highly dependent on the substitution pattern on the indazole ring. Some of the well-documented activities of related compounds include:

-

Kinase Inhibition: Many indazole-containing molecules act as inhibitors of various protein kinases, which are crucial regulators of cellular processes. By blocking the activity of specific kinases, these compounds can interfere with signaling pathways implicated in diseases such as cancer and inflammation.

-

Receptor Modulation: Certain indazole derivatives have been found to modulate the activity of cellular receptors, including G protein-coupled receptors (GPCRs) and nuclear receptors. This can lead to a wide range of physiological responses.

-

Enzyme Inhibition: Besides kinases, other enzymes can be targeted by indazole-based compounds. For example, some have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) or histone deacetylases (HDACs).

Potential Starting Points for Investigation

Given the lack of direct data, a rational approach to elucidating the mechanism of action of this compound would involve a series of screening and profiling experiments.

Experimental Workflow for Target Identification

The following diagram outlines a potential experimental workflow to identify the biological target(s) of this compound.

In-depth Technical Guide: Biological Activity of 1-Methoxy-1h-indazol-7-ol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Introduction to 1-Methoxy-1h-indazol-7-ol

This compound is a heterocyclic organic compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol [1]. Its structure consists of an indazole core, which is a bicyclic system composed of a benzene ring fused to a pyrazole ring. In this specific derivative, a methoxy group is attached at the 1-position of the indazole ring, and a hydroxyl group is present at the 7-position.

Chemical Structure:

Caption: Chemical structure of this compound.

Biological Activity of the Indazole Scaffold

While no specific biological activity data has been reported for this compound, the indazole nucleus is a prominent feature in many biologically active compounds. Indazole derivatives have been extensively explored in medicinal chemistry and have demonstrated a wide array of pharmacological effects.

Numerous FDA-approved small molecule anti-cancer drugs feature the indazole scaffold[2]. Research has shown that certain indazole derivatives can inhibit cell proliferation and colony formation in cancer cell lines, induce apoptosis through pathways involving caspase-3 and Bax, and disrupt cancer cell migration and invasion[2]. The potential for some indazole compounds to act as tyrosine kinase inhibitors has also been suggested[2].

Furthermore, the indazole scaffold is associated with a broad spectrum of other biological activities, including:

-

Anti-inflammatory

-

Antiprotozoal

-

Antihypertensive

-

Antifungal[3]

-

Antibacterial

-

Anti-HIV[3]

-

Antiplatelet[3]

For instance, some 2,3-diphenyl-2H-indazole derivatives have shown in vitro activity against Candida albicans and Candida glabrata[3].

Quantitative Data

A thorough search of scientific databases reveals no publicly available quantitative bioactivity data, such as IC50, EC50, or Ki values, specifically for this compound.

Experimental Protocols

Due to the absence of published research on the biological activity of this compound, there are no specific experimental protocols to report.

Signaling Pathways and Mechanisms of Action

There is no information available regarding the signaling pathways or specific mechanisms of action for this compound.

Conclusion and Future Directions

Currently, this compound is a poorly characterized compound from a biological perspective. While its chemical structure is defined, its effects on biological systems remain to be elucidated. The well-documented and diverse bioactivities of the parent indazole scaffold suggest that this compound could potentially exhibit interesting pharmacological properties.

Future research efforts would be necessary to explore the biological profile of this compound. Initial steps should include in vitro screening against a panel of common biological targets, such as kinases and other enzymes, as well as cytotoxicity assays in various cell lines. Should any significant activity be identified, further studies to determine its mechanism of action and potential therapeutic applications would be warranted. The synthesis and biological evaluation of a series of related analogs could also provide valuable structure-activity relationship (SAR) data.

Given the current landscape, this compound represents an unexplored area within the broader and highly active field of indazole chemistry.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Methoxy-1h-indazol-7-ol and a Related Isomer

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for 1-Methoxy-1h-indazol-7-ol did not yield any specific results within publicly available scientific literature and databases. This suggests that the compound may be novel, not yet fully characterized, or the data is not widely disseminated.

As a result, this guide provides a detailed overview of the available spectroscopic data for a closely related structural isomer, 7-Methoxy-1H-indazole , to serve as a valuable reference for researchers, scientists, and drug development professionals. Furthermore, general experimental protocols for the spectroscopic techniques are provided.

No information regarding signaling pathways or experimental workflows involving this compound was found.

Structural Isomers

To prevent any confusion, the chemical structures of the requested compound, this compound, and the reference isomer, 7-Methoxy-1H-indazole, are illustrated below. The key difference is the position of the methoxy group: on the nitrogen at position 1 in the target compound, and on the benzene ring at position 7 in the reference isomer.

Spectroscopic Data for 7-Methoxy-1H-indazole

The following tables summarize the available spectroscopic data for 7-Methoxy-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data for 7-Methoxy-1H-indazole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data for 7-Methoxy-1H-indazole

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Infrared (IR) Spectroscopy Data

Table 3: IR Spectroscopic Data for 7-Methoxy-1H-indazole

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available | - |

Note: While a specific IR spectrum for 7-Methoxy-1H-indazole was not found, typical IR spectra of N-H containing aromatic heterocycles would show N-H stretching vibrations, C-H aromatic stretching, C=C and C=N ring stretching, and C-O stretching from the methoxy group.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 7-Methoxy-1H-indazole

| m/z | Interpretation |

| 148.17 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above. Specific parameters may vary depending on the instrumentation and the specific requirements of the analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring NMR spectra of a solid sample like an indazole derivative is as follows:

-

Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is crucial to avoid signal overlap with the compound's peaks.

-

Instrumentation: The sample is transferred to an NMR tube and placed in the NMR spectrometer.

-

Data Acquisition:

-

For ¹H NMR , the spectrum is typically acquired over a range of 0-12 ppm. Parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a good signal-to-noise ratio.

-

For ¹³C NMR , the spectrum is acquired over a wider range, typically 0-200 ppm. Due to the lower natural abundance of ¹³C, a greater number of scans is usually required. Proton decoupling is commonly used to simplify the spectrum.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used:

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.

-

Sample Preparation (KBr Pellet): A small amount of the sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The ATR crystal with the sample or the KBr pellet is placed in the sample compartment of the IR spectrometer. The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is also recorded and subtracted from the sample spectrum.[1]

-

Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass analysis of small organic molecules:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in a high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a molecular ion ([M]⁺), which can then fragment into smaller ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a novel compound like this compound is outlined below.

References

In-Silico Modeling of 1-Methoxy-1h-indazol-7-ol Interactions: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the in-silico methodologies for characterizing the interactions of the novel compound, 1-Methoxy-1h-indazol-7-ol. Due to the limited publicly available data on the specific biological targets of this molecule, this paper presents a hypothetical study targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a well-established target in oncology for which indazole derivatives have shown inhibitory activity. The protocols detailed herein are designed to be broadly applicable to the in-silico analysis of small molecule-protein interactions, from initial binding pose prediction to the elucidation of binding energetics and dynamics. This guide is intended to serve as a practical resource for researchers engaged in computational drug discovery and molecular modeling.

Introduction

This compound is a small molecule with the chemical formula C₈H₈N₂O₂ and a molecular weight of 164.16 g/mol . The indazole scaffold is a "privileged" structure in medicinal chemistry, known to interact with a wide array of biological targets, including a significant number of protein kinases.[1][2] Kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. Inhibition of VEGFR2 is a validated therapeutic strategy in oncology. Given that various indazole derivatives have been developed as kinase inhibitors, this guide will use VEGFR2 as a representative target to illustrate a robust in-silico workflow for assessing the potential of this compound as a therapeutic agent.

This document will provide detailed protocols for:

-

Ligand and Protein Preparation: Preparing the small molecule and the protein target for computational analysis.

-

Molecular Docking: Predicting the preferred binding orientation of the ligand within the protein's active site.

-

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the protein-ligand complex over time.

-

Binding Free Energy Calculations: Estimating the strength of the interaction between the ligand and the protein.

In-Silico Modeling Workflow

The following diagram outlines the general workflow for the in-silico analysis of this compound with its hypothetical target, VEGFR2.

Caption: A high-level overview of the in-silico modeling pipeline.

Experimental Protocols

Ligand and Protein Preparation

Objective: To prepare the 3D structures of this compound and VEGFR2 for docking and simulation.

Protocol:

-

Ligand Preparation:

-

The 3D structure of this compound can be generated using a molecular builder such as Avogadro or ChemDraw.

-

Perform an initial geometry optimization using a suitable force field (e.g., MMFF94).

-

Save the structure in a standard format like .mol2 or .sdf.

-

Assign partial charges using a method like Gasteiger-Hückel.

-

-

Protein Preparation:

-

Download the crystal structure of VEGFR2 from the Protein Data Bank (PDB; e.g., PDB ID: 4ASD).

-

Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.

-

Add hydrogen atoms, as they are typically not resolved in crystal structures.

-

Assign protonation states to ionizable residues at a physiological pH (7.4).

-

Perform a restrained energy minimization to relieve any steric clashes introduced during hydrogen addition.

-

Molecular Docking

Objective: To predict the binding mode and affinity of this compound within the ATP-binding site of VEGFR2.

Protocol (using AutoDock Vina):

-

Prepare Receptor and Ligand Files:

-

Convert the prepared protein and ligand structures to the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom types.

-

-

Define the Binding Site (Grid Box):

-

Identify the ATP-binding site of VEGFR2. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or through literature review.

-

Define a grid box that encompasses the entire binding site. The size of the box should be sufficient to allow the ligand to rotate and translate freely.

-

-

Configure and Run Docking:

-

Create a configuration file specifying the paths to the receptor and ligand .pdbqt files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search.

-

Execute the docking run using the AutoDock Vina command-line interface.

-

-

Analyze Docking Results:

-

The output will be a set of predicted binding poses ranked by their docking scores (binding affinities in kcal/mol).

-

Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, Chimera) to analyze the protein-ligand interactions (hydrogen bonds, hydrophobic interactions, etc.).

-

Molecular Dynamics (MD) Simulations

Objective: To assess the stability of the predicted protein-ligand complex and to observe its dynamic behavior in a simulated physiological environment.

Protocol (using GROMACS):

-

System Preparation:

-

Select the most promising binding pose from the molecular docking results.

-

Generate a topology file for the ligand using a tool like the CHARMM General Force Field (CGenFF) server.

-

Combine the protein and ligand into a single complex.

-

Place the complex in a periodic box of appropriate size and solvate it with a chosen water model (e.g., TIP3P).

-

Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and to mimic a physiological salt concentration.

-

-

Energy Minimization:

-

Perform a steep descent energy minimization of the entire system to remove any steric clashes between the complex and the solvent.

-

-

Equilibration:

-

Perform a two-phase equilibration:

-

NVT (Canonical) Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand to allow the solvent to equilibrate around them.

-

NPT (Isothermal-Isobaric) Ensemble: Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. Gradually release the position restraints on the protein and ligand.

-

-

-

Production MD:

-

Run the production simulation for a desired length of time (e.g., 100 ns) without any restraints. Save the trajectory and energy files at regular intervals.

-

Binding Free Energy Calculations

Objective: To calculate the binding free energy of this compound to VEGFR2, providing a more accurate estimation of binding affinity than docking scores.

Protocol (using MM/PBSA):

-

Trajectory Analysis:

-

Extract snapshots from the production MD trajectory. Ensure that the frames used are from the stable portion of the simulation.

-

-

MM/PBSA Calculation:

-

For each snapshot, calculate the following energy terms:

-

The free energy of the protein-ligand complex.

-

The free energy of the protein alone.

-

The free energy of the ligand alone.

-

-

The binding free energy (ΔG_bind) is then calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)

Each free energy term (G) is composed of:

-

Molecular Mechanics Energy (EMM): Bonded, van der Waals, and electrostatic interactions in the gas phase.

-

Solvation Free Energy (G_solv): Comprising a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a nonpolar component (often estimated from the solvent-accessible surface area).

-

Entropic Contribution (TΔS): Often estimated through methods like normal mode analysis, though this is computationally expensive and sometimes omitted for relative binding energy comparisons.

-

Data Presentation

The quantitative results from the in-silico analyses should be summarized in a clear and concise manner.

| Parameter | Value | Unit | Description |

| Molecular Docking | |||

| Docking Score | -9.5 | kcal/mol | Predicted binding affinity from AutoDock Vina. |

| MD Simulation | |||

| RMSD (Protein Backbone) | 2.1 ± 0.3 | Å | Root Mean Square Deviation of the protein backbone over the simulation. |

| RMSD (Ligand) | 1.5 ± 0.2 | Å | Root Mean Square Deviation of the ligand relative to the protein binding site. |

| Binding Free Energy (MM/PBSA) | |||

| ΔG_bind | -35.8 ± 4.2 | kcal/mol | Total binding free energy. |

| ΔE_vdw | -45.2 | kcal/mol | van der Waals contribution to binding. |

| ΔE_elec | -15.7 | kcal/mol | Electrostatic contribution to binding. |

| ΔG_polar_solv | 30.5 | kcal/mol | Polar solvation energy contribution. |

| ΔG_nonpolar_solv | -5.4 | kcal/mol | Nonpolar solvation energy contribution. |

Visualizations

VEGFR2 Signaling Pathway

The following diagram illustrates a simplified representation of the VEGFR2 signaling pathway, which would be inhibited by a potent antagonist.

References

Review of 1-Methoxy-1h-indazol-7-ol and the Related Compound 7-Methoxy-1H-indazole: A Technical Guide

Disclaimer: Initial literature searches for 1-Methoxy-1h-indazol-7-ol yielded limited publicly available scientific data. This guide presents the available physicochemical properties for this compound. To provide a comprehensive technical overview as requested, this document also includes an in-depth review of the structurally related and more extensively researched compound, 7-Methoxy-1H-indazole . This allows for a detailed exploration of synthesis, biological activity, and experimental protocols within the indazole chemical class.

Part 1: this compound

Limited information is available for this compound in peer-reviewed scientific literature. The primary source of data comes from commercial suppliers.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1.[1]

| Property | Value | Reference |

| Molecular Formula | C8H8N2O2 | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| IUPAC Name | 1-methoxyindazol-7-ol | [1] |

| Canonical SMILES | CON1C2=C(C=CC=C2O)C=N1 | [1] |

| InChI Key | AYFJCXBOUCBGLH-UHFFFAOYSA-N | [1] |

| XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Exact Mass | 164.058577502 g/mol | [1] |

Synthesis, Experimental Protocols, and Biological Activity

Currently, there is a notable absence of detailed experimental protocols, synthesis methods, biological activity data, and associated signaling pathways for this compound in the public domain.

Part 2: 7-Methoxy-1H-indazole: A Closely Related Analog

Due to the limited data on this compound, this section provides a detailed technical review of 7-Methoxy-1H-indazole. This compound shares the core indazole structure with a methoxy group on the benzene ring, making it a relevant and well-documented substitute for understanding the potential chemistry and biological applications of this class of molecules.

Physicochemical Properties of 7-Methoxy-1H-indazole

| Property | Value | Reference |

| Molecular Formula | C8H8N2O | [2] |

| Molecular Weight | 148.16 g/mol | [2] |

| CAS Number | 133841-05-1 | |

| Purity | 97% | [2] |

| InChI Key | QCBANHQTMCETBI-UHFFFAOYSA-N | [2] |

Synthesis of Indazole Derivatives

The synthesis of the indazole core can be achieved through various methods. A general and widely used approach is the Jacobson indazole synthesis, which involves the cyclization of 2-methyl- or 2-acyl-phenylhydrazines. Another common method is the reaction of o-toluidine derivatives.

While a specific protocol for 7-Methoxy-1H-indazole is not detailed in the provided search results, a general procedure for the synthesis of substituted 1H-indazoles can be adapted. One such method involves a silver-mediated intramolecular oxidative C-H bond amination.[3][4]

Materials:

-

Substituted N-aryl-N-arylhydrazide

-

Silver triflimide (AgNTf2)

-

Copper(II) acetate (Cu(OAc)2)

-

1,2-dichloroethane (DCE)

Procedure:

-

To a reaction vessel, add the substituted N-aryl-N-arylhydrazide (0.3 mmol, 1.0 equiv).

-

Add Cu(OAc)2 (0.5 equiv) and AgNTf2 (3.0 equiv).

-

Add 1,2-dichloroethane (1.0 mL).

-

Seal the vessel and heat the reaction mixture at 80 °C for 24 hours.

-

After cooling to room temperature, the reaction mixture is purified by column chromatography on silica gel to yield the 1H-indazole product.

Below is a generalized workflow for this synthetic approach.

Biological Activity and Mechanism of Action

Indazole derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory effects.[5][6][7]

7-Methoxy-1H-indazole has been identified as an inhibitor of nitric oxide synthase (NOS), specifically the brain isoform (nNOS).[8] Nitric oxide synthases are enzymes responsible for the production of nitric oxide, a key signaling molecule involved in various physiological and pathological processes. Inhibition of nNOS can have implications in neurodegenerative diseases and other neurological conditions.

The general mechanism of action for many indazole-based kinase inhibitors involves binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

The following diagram illustrates a simplified, general mechanism of how an indazole-based kinase inhibitor might function.

Quantitative Data

While specific IC50 or Ki values for 7-Methoxy-1H-indazole were not found in the initial search, various other indazole derivatives have been evaluated for their biological activities. For instance, a series of 1H-indazole derivatives showed potent growth inhibitory activity against several cancer cell lines with IC50 values in the micromolar to nanomolar range.[6][7]

Analytical Data

The characterization of indazole derivatives typically involves standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum of a related compound, methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, shows characteristic signals for the aromatic protons of the indazole core and the methoxy group.[3][4] A ¹H NMR spectrum for 7-Methoxyindazole is available through chemical suppliers.[9]

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. For methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, distinct peaks are observed for the carbonyl carbon, the aromatic carbons, and the methoxy carbons.[3][4]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.[3][4]

This guide provides a comprehensive overview based on the available literature. Further research into this compound is required to fully elucidate its chemical and biological properties. The information on 7-Methoxy-1H-indazole serves as a valuable reference for researchers interested in this class of compounds.

References

- 1. Buy this compound [smolecule.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. genophore.com [genophore.com]

- 9. 7-Methoxyindazole(133841-05-1) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methoxy-1H-indazol-7-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Methoxy-1H-indazol-7-ol, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a multi-step process commencing from the readily available starting material, 2-methyl-3-nitroaniline. The protocol outlines the synthesis of the intermediate, 7-hydroxy-1H-indazole, followed by a regioselective N-methoxylation to yield the final product. This document includes comprehensive experimental procedures, data tables for quantitative analysis, and a visual representation of the synthetic workflow.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their diverse biological activities. The targeted compound, this compound, possesses a unique substitution pattern that makes it a valuable building block for the synthesis of novel therapeutic agents. The protocol detailed herein provides a practical and reproducible method for its preparation in a laboratory setting.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed via a three-step sequence starting from 2-methyl-3-nitroaniline. The key transformations involve the formation of the indazole ring system, conversion of the amino group to a hydroxyl group, and finally, N-methoxylation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Amino-1H-indazole

This procedure is adapted from established methods for the synthesis of substituted indazoles from nitroanilines.

Materials:

-

2-Methyl-3-nitroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Tin(II) chloride (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization: In a flask cooled to 0-5 °C, dissolve 2-methyl-3-nitroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water. Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Reduction and Cyclization: In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C and slowly add the previously prepared diazonium salt solution. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up and Isolation: Basify the reaction mixture with a concentrated sodium hydroxide solution until a pH of >10 is achieved, keeping the temperature below 20 °C. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Quantitative Data for the Synthesis of 7-Amino-1H-indazole

| Parameter | Value |

| Starting Material | 2-Methyl-3-nitroaniline |

| Molecular Weight | 152.15 g/mol |

| Product | 7-Amino-1H-indazole |

| Molecular Weight | 133.15 g/mol |

| Typical Yield | 60-70% |

| Appearance | Off-white to light brown solid |

| Melting Point | 157-163 °C[1] |

Step 2: Synthesis of 7-Hydroxy-1H-indazole

This step involves the conversion of the amino group of 7-amino-1H-indazole to a hydroxyl group via a Sandmeyer-type reaction.

Materials:

-

7-Amino-1H-indazole

-

Sodium nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: Dissolve 7-amino-1H-indazole (1.0 eq) in a dilute solution of sulfuric acid at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for 30 minutes.

-

Hydrolysis: Slowly add the diazonium salt solution to a flask containing boiling water. The nitrogen gas will evolve. Continue heating for 1 hour to ensure complete hydrolysis.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 75 mL). Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo. The crude 7-hydroxy-1H-indazole can be purified by recrystallization or column chromatography.

Table 2: Quantitative Data for the Synthesis of 7-Hydroxy-1H-indazole

| Parameter | Value |

| Starting Material | 7-Amino-1H-indazole |

| Molecular Weight | 133.15 g/mol |

| Product | 7-Hydroxy-1H-indazole |

| Molecular Weight | 134.14 g/mol |

| Typical Yield | 50-60% |

| Appearance | Light brown solid |

Step 3: Synthesis of this compound

This final step involves the regioselective N-methoxylation of 7-hydroxy-1H-indazole. The N1 position is generally more nucleophilic and sterically accessible for alkylation in indazoles.

Materials:

-

7-Hydroxy-1H-indazole

-

Methoxyamine

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve 7-hydroxy-1H-indazole (1.0 eq) in pyridine and cool the solution to 0 °C.

-

N-Methoxylation: Add methoxyamine (1.2 eq) to the solution. Allow the reaction to slowly warm to room temperature and stir for 24 hours.

-

Work-up and Isolation: Dilute the reaction mixture with dichloromethane and wash with 1 M hydrochloric acid to remove pyridine. Then, wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography.

Table 3: Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Starting Material | 7-Hydroxy-1H-indazole |

| Molecular Weight | 134.14 g/mol |

| Product | This compound |

| Molecular Weight | 164.16 g/mol |

| Typical Yield | 40-50% |

| Appearance | Pale yellow solid |

Logical Relationship of Key Steps

The following diagram illustrates the logical progression and key transformations in the synthesis protocol.

Caption: Logical flow of the synthesis protocol.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and used immediately after preparation.

-

Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the products.

-

Melting Point Analysis: To assess the purity of the solid compounds.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

This comprehensive protocol provides a robust method for the synthesis of this compound, facilitating further research and development in the field of medicinal chemistry.

References

Application Notes and Protocols for 1-Methoxy-1h-indazol-7-ol in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-1h-indazol-7-ol is a small molecule with potential for biological activity. Its core indazole structure is found in a variety of bioactive compounds, including kinase inhibitors. These application notes provide a comprehensive guide for the initial characterization of this compound in common cell-based assays. The following protocols are designed to assess its effects on cell viability, apoptosis, and to investigate its potential mechanism of action through signaling pathway analysis. While specific data for this compound is not publicly available, the methodologies and data presentation formats provided herein serve as a robust template for its evaluation.

Chemical Properties

| Property | Value |

| Molecular Formula | C8H8N2O2[1] |

| Molecular Weight | 164.16 g/mol [1] |

| Canonical SMILES | CON1C2=C(C=CC=C2O)C=N1[1] |

| InChI Key | AYFJCXBOUCBGLH-UHFFFAOYSA-N[1] |

I. Cell Viability and Cytotoxicity Assays

A primary step in characterizing a new compound is to determine its effect on cell viability and to establish a dose-response curve. The following protocols describe the use of MTT and MTS assays, which are reliable methods for assessing cell metabolic activity as an indicator of viability.[2][3]

A. MTT Assay Protocol

The MTT assay measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[2]

Materials:

-

Cells of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)[2]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.[4]

B. MTS Assay Protocol

The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound (MTS) by viable cells to generate a colored formazan product that is soluble in cell culture medium.[2][3]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTS reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with serial dilutions of this compound.

-

Incubate for the desired time period.

-

Record the absorbance at 490 nm using a microplate reader.[2][4]

Data Presentation: Illustrative IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents hypothetical IC50 values for this compound in two different cell lines after 48 hours of treatment.

| Cell Line | Assay | IC50 (µM) |

| MCF-7 | MTT | 15.2 |

| HeLa | MTS | 22.5 |

II. Apoptosis Assay

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), an Annexin V/Propidium Iodide (PI) assay can be performed followed by flow cytometry analysis.

A. Annexin V/PI Staining Protocol

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with this compound at concentrations around the determined IC50 value for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Data Presentation: Illustrative Apoptosis Data

The following table summarizes hypothetical data from an Annexin V/PI assay on MCF-7 cells treated with this compound for 48 hours.

| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |

| Vehicle Control | 95.1 | 2.5 | 1.8 | 0.6 |

| This compound (15 µM) | 45.3 | 35.2 | 15.1 | 4.4 |

III. Western Blotting for Signaling Pathway Analysis

Given that many indazole derivatives are kinase inhibitors, Western blotting can be used to investigate the effect of this compound on key signaling proteins. This protocol provides a general framework for assessing the phosphorylation status of a target protein.

A. Western Blot Protocol

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (total and phospho-specific for the protein of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells and treat with this compound for a specified time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[6]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.[5][7]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH.

Data Presentation: Illustrative Western Blot Data

The following table shows hypothetical densitometry data for a phosphorylated kinase (p-Kinase) relative to the total kinase (T-Kinase) in cells treated with this compound.

| Treatment | p-Kinase / T-Kinase Ratio (Arbitrary Units) |

| Vehicle Control | 1.00 |

| This compound (15 µM) | 0.35 |

IV. Visualizations

Experimental Workflow for Cell Viability Assays

References

- 1. Buy this compound [smolecule.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 6. Western blot protocol | Abcam [abcam.com]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Note: Quantitative Analysis of 1-Methoxy-1h-indazol-7-ol using High-Performance Liquid Chromatography (HPLC)

Introduction

1-Methoxy-1h-indazol-7-ol is a heterocyclic organic compound with potential applications in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in various sample matrices.

Chemical Information

| Property | Value |

| IUPAC Name | 1-methoxyindazol-7-ol |

| Molecular Formula | C8H8N2O2[1] |

| Molecular Weight | 164.16 g/mol [1] |

| CAS Number | Not readily available |

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point for method development and can be optimized as needed.

| Parameter | Recommended Condition |

| HPLC System | Any standard HPLC system with a UV detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Methanol:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm (To be optimized based on UV scan) |

| Run Time | 10 minutes |

Method Validation Parameters

A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the results. Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) > 0.999 |

| Accuracy | 98-102% recovery |

| Precision (Repeatability & Intermediate) | RSD < 2% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | No interference from blank matrix |

| Robustness | Insensitive to small variations in method parameters |

Experimental Protocol: HPLC Quantification of this compound

1. Objective

To provide a detailed procedure for the quantitative analysis of this compound using HPLC with UV detection.

2. Materials and Reagents

-

This compound reference standard

-

HPLC grade Methanol

-

HPLC grade water

-

0.45 µm syringe filters

3. Instrument and Equipment

-

High-Performance Liquid Chromatograph with UV Detector

-

Analytical balance

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Pipettes

-

Sonicator

4. Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: The sample preparation procedure will depend on the matrix. For bulk drug substances, a simple dissolution in the mobile phase may be sufficient. For more complex matrices like biological fluids, a protein precipitation or liquid-liquid extraction step will be necessary.

5. Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.

-

Inject the prepared sample solutions.

-

Record the chromatograms and the peak areas.

6. Data Analysis

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

-

Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Experimental Workflow Diagram

Caption: Experimental workflow for the quantification of this compound.

Alternative Method: LC-MS/MS for Higher Sensitivity

For applications requiring lower detection limits, such as in bioanalysis, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended. LC-MS/MS offers superior sensitivity and selectivity.[2][3]

Proposed LC-MS/MS Parameters

| Parameter | Recommended Condition |

| LC System | UHPLC system |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | To be determined by infusing a standard solution. Precursor ion will be [M+H]⁺ (m/z 165.1). Product ions will be determined from fragmentation. |

| Collision Energy | To be optimized |

| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile |

Logical Relationship of Method Selection

Caption: Decision tree for selecting the appropriate analytical method.

References

Application Notes and Protocols for In Vivo Studies with 1-Methoxy-1h-indazol-7-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methoxy-1h-indazol-7-ol is a small molecule belonging to the indazole class of compounds. While specific in vivo data for this particular molecule is not extensively documented in publicly available literature, the indazole scaffold is a common feature in a variety of biologically active compounds, including those with anti-inflammatory and anti-cancer properties.[1][2][3] This document provides a detailed, hypothetical experimental design for the in vivo evaluation of this compound, drawing upon established methodologies for related indazole derivatives. The protocols and application notes provided herein are intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound.

Predicted Biological Activity

Based on the known activities of structurally similar indazole derivatives, this compound is postulated to possess anti-inflammatory properties.[1][4] Indazole derivatives have been shown to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[1][4] Therefore, the following experimental designs are focused on evaluating the anti-inflammatory efficacy of this compound in a preclinical model of acute inflammation.

Experimental Design: In Vivo Anti-Inflammatory Activity

Objective: To investigate the dose-dependent anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats.

Animal Model: Male Wistar rats (180-220g) will be used for this study. Animals will be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Experimental Groups:

| Group | Treatment | Dosage | Route of Administration | Number of Animals (n) |

| 1 | Vehicle (0.5% CMC) | 10 mL/kg | Oral (p.o.) | 6 |

| 2 | This compound | 10 mg/kg | Oral (p.o.) | 6 |

| 3 | This compound | 30 mg/kg | Oral (p.o.) | 6 |

| 4 | This compound | 100 mg/kg | Oral (p.o.) | 6 |

| 5 | Indomethacin (Standard) | 10 mg/kg | Oral (p.o.) | 6 |

Experimental Workflow Diagram

Caption: Experimental workflow for the in vivo anti-inflammatory study.

Detailed Experimental Protocols

1. Preparation of Dosing Solutions:

-

Vehicle: Prepare a 0.5% (w/v) solution of Carboxymethyl Cellulose (CMC) in sterile distilled water.

-

This compound: Suspend the required amount of this compound in the 0.5% CMC vehicle to achieve the final concentrations of 1, 3, and 10 mg/mL (for 10, 30, and 100 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume). Use a mortar and pestle to ensure a fine, uniform suspension.

-

Indomethacin: Prepare a suspension of Indomethacin in 0.5% CMC at a concentration of 1 mg/mL for the 10 mg/kg dose.

2. Carrageenan-Induced Paw Edema:

-

Fast the rats overnight before the experiment, with free access to water.

-

Administer the respective treatments (Vehicle, this compound, or Indomethacin) orally via gavage.

-

Thirty minutes after treatment administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

-

Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

3. Euthanasia and Tissue Collection:

-

At the end of the experiment (5 hours post-carrageenan injection), euthanize the animals by CO2 asphyxiation followed by cervical dislocation.

-

Collect blood samples via cardiac puncture for serum separation.

-

Dissect the inflamed paw tissue and immediately store it at -80°C for subsequent biochemical analysis.

4. Biochemical Analysis:

-

Cytokine Measurement: Measure the levels of TNF-α and IL-1β in the serum and in the paw tissue homogenates using commercially available ELISA kits, following the manufacturer's instructions.

-

COX-2 Expression: Analyze the expression of COX-2 in the paw tissue homogenates by Western blotting or immunohistochemistry.

Data Presentation: Illustrative Quantitative Data

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | Percentage Inhibition (%) |

| Vehicle (0.5% CMC) | - | 0.85 ± 0.05 | - |

| This compound | 10 | 0.68 ± 0.04 | 20.0 |

| This compound | 30 | 0.45 ± 0.03** | 47.1 |

| This compound | 100 | 0.28 ± 0.02 | 67.1 |

| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |

| p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data are hypothetical. |

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Levels in Paw Tissue

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) (Mean ± SEM) | IL-1β (pg/mg tissue) (Mean ± SEM) |

| Vehicle (0.5% CMC) | - | 150.2 ± 12.5 | 210.8 ± 15.2 |

| This compound | 100 | 85.6 ± 9.8 | 115.4 ± 10.1 |

| Indomethacin | 10 | 78.9 ± 8.5 | 102.6 ± 9.7 |

| *p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data are hypothetical. |

Postulated Signaling Pathway

The anti-inflammatory effects of indazole derivatives are often attributed to their ability to modulate inflammatory signaling pathways. A postulated pathway for this compound is the inhibition of the NF-κB signaling cascade, a central regulator of inflammation.

Signaling Pathway Diagram

Caption: Postulated mechanism of action via NF-κB pathway inhibition.

Disclaimer: The experimental protocols, data, and signaling pathways described in this document are hypothetical and intended for illustrative purposes. Researchers should conduct their own literature review and pilot studies to validate these methods for this compound. All experiments involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC).

References

- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Safe Handling and Storage of 1-Methoxy-1h-indazol-7-ol: Application Notes and Protocols

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Methoxy-1h-indazol-7-ol was found in the public domain at the time of this writing. The following application notes and protocols are based on safety data for structurally similar indazole derivatives and general laboratory best practices. Researchers, scientists, and drug development professionals should always perform a thorough risk assessment before handling any new or uncharacterized compound and consult with their institution's Environmental Health and Safety (EHS) department.

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical research and drug development.[1][2] As with any novel chemical entity, understanding and implementing safe handling and storage procedures is paramount to ensure the safety of laboratory personnel and the integrity of the research. This document provides a comprehensive guide based on available information for analogous compounds.

Hazard Identification and Classification

While specific hazard data for this compound is unavailable, related indazole compounds are classified with the following potential hazards:

-

Causes serious eye irritation.[4]

-

May cause respiratory irritation.[4]

-

May cause an allergic skin reaction.[4]

It is prudent to handle this compound as a potentially hazardous substance.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[3][4] |

| Skin Protection | Nitrile or neoprene gloves, a fully buttoned lab coat, and closed-toe shoes. | To prevent skin contact, which may cause irritation or allergic reactions.[3][4][5] |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for operations that could generate dust or aerosols. | To avoid inhalation, which may lead to respiratory tract irritation.[4] |

Handling Procedures

4.1 General Handling Workflow

The following diagram outlines a general workflow for safely handling chemical compounds like this compound.

Caption: General workflow for handling chemical compounds.

4.2 Protocol for Weighing and Preparing a Solution

-

Preparation:

-

Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

-

Don all required PPE as specified in Section 3.0.

-

Assemble all necessary equipment: analytical balance, weigh paper or boat, spatula, beaker, stir bar, and the chosen solvent.

-

-

Weighing:

-

Tare the analytical balance with the weigh paper or boat.

-

Carefully transfer the desired amount of this compound onto the weigh paper using a clean spatula. Avoid generating dust.[6]

-

Record the exact weight.

-

-

Dissolution:

-

Place the beaker with the appropriate volume of solvent and a stir bar on a stir plate inside the fume hood.

-

Carefully add the weighed this compound to the solvent.

-

Start stirring until the compound is fully dissolved.

-

Label the container with the compound name, concentration, solvent, and date.

-

-

Cleanup:

-

Dispose of the used weigh paper and any contaminated materials in the designated solid chemical waste container.

-

Clean the spatula and any other reusable equipment with an appropriate solvent.

-

Wipe down the work surface in the fume hood.

-

Remove PPE and wash hands thoroughly.[3]

-

Storage Procedures

Proper storage is crucial to maintain the stability of the compound and prevent accidents.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7] Some related compounds are stored at room temperature, while others recommend refrigerated or frozen storage for long-term stability.[5][8][9]

-

Incompatible Materials: Store away from strong oxidizing agents.[4][7]

-

Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.

The following diagram illustrates the principles of safe chemical storage.

Caption: Key principles for safe chemical storage.

Accidental Release and First Aid Measures

6.1 Spill Response

In the event of a spill, follow these general procedures.

Caption: Decision flowchart for chemical spill response.

For a small spill of a solid, carefully sweep or vacuum the material into a sealed container for disposal.[6] Avoid generating dust. For a liquid spill, use an inert absorbent material.[7][10]

6.2 First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If skin irritation persists, get medical advice.[4]

-

Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or foam appropriate for the surrounding fire.

-

Hazardous Combustion Products: Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local regulations.[3] Do not allow the material to enter sewers or waterways.[6]

Physical and Chemical Properties of Related Compounds

The following table summarizes some of the physical and chemical properties of structurally similar indazole compounds. This data is for reference only and may not be representative of this compound.

| Property | 7-Methoxy-1H-indazole | 4-Methoxy-1H-indazole | 5-Methoxy-1H-indazole | 1H-Indazole, 3-methoxy- |

| Molecular Formula | C8H8N2O | C8H8N2O | C8H8N2O | C8H8N2O |

| Molecular Weight | 148.16 g/mol [11] | 148.16 g/mol [9] | 148.16 g/mol [1] | 148.16 g/mol [12] |

| Appearance | Brown solid[8] | Solid[9] | Light yellow to yellow solid[1] | Not specified |

| Melting Point | 91-92 °C[8] | 117-120 °C[9] | 167 °C[1] | Not specified |

| Boiling Point | 312.5 °C[8] | 313 °C[9] | Not specified | Not specified |

| Storage Temperature | Room Temperature[8] | Room Temperature[9] | Not specified | Not specified |

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. bio-fount.com [bio-fount.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. 7-Methoxyindazole CAS#: 133841-05-1 [amp.chemicalbook.com]

- 9. 4-Methoxy-1H-indazole | 351210-06-5 [sigmaaldrich.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. cymitquimica.com [cymitquimica.com]

- 12. 1H-Indazole, 3-methoxy- (CAS 1848-41-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

Application Notes and Protocols for High-Throughput Screening of 1-Methoxy-1h-indazol-7-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, with numerous derivatives demonstrating potent activity against a range of biological targets, particularly protein kinases. Several indazole-containing compounds have been successfully developed as anti-cancer therapeutics. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 1-Methoxy-1h-indazol-7-ol , a novel indazole derivative, to identify and characterize its potential biological activity.

Given the prevalence of indazole derivatives as kinase inhibitors, these protocols will focus on screening this compound for its potential inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology. The methodologies described herein can, however, be adapted for screening against other kinase targets or in different assay formats.

Putative Target Class: Protein Kinases

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The general structure of many kinase inhibitors often includes a heterocyclic core that can interact with the ATP-binding pocket of the kinase. Based on the indazole core of this compound, it is hypothesized to be a potential inhibitor of protein kinases.

Data Presentation: In Vitro Activity of Structurally Related Indazole Derivatives

To provide a context for the potential potency of this compound, the following table summarizes the in vitro anti-proliferative and inhibitory activities of various structurally related indazole derivatives from published studies.

| Compound ID | Target Cell Line/Kinase | Assay Type | IC50 (µM) |

| 2f | 4T1 (Mouse Breast Cancer) | Cell Proliferation | 0.23 |

| 2f | A549 (Human Lung Cancer) | Cell Proliferation | 1.15 |

| 2f | HepG2 (Human Liver Cancer) | Cell Proliferation | 0.87 |

| 2f | MCF-7 (Human Breast Cancer) | Cell Proliferation | 0.56 |

| 2f | HCT116 (Human Colon Cancer) | Cell Proliferation | 0.64 |

| 14b | FGFR1 | Kinase Activity | Not Specified |

| 14c | FGFR1 | Kinase Activity | Not Specified |

| 109 | EGFR T790M | Kinase Activity | 0.0053 |

| 109 | EGFR | Kinase Activity | 0.0083 |

| 182 | CYP11B2 | Enzyme Activity | 0.0022 |

| 183 | 5-HT2A | Receptor Binding | 0.018 |

Signaling Pathway: VEGFR-2 Signaling Cascade

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, migration, and angiogenesis.

Experimental Protocols

Two primary high-throughput screening assays are detailed below: a biochemical assay to directly measure the inhibition of VEGFR-2 kinase activity and a cell-based assay to assess the compound's effect on the proliferation of endothelial cells, which are highly dependent on VEGFR-2 signaling.

Biochemical HTS Assay: VEGFR-2 Kinase Activity (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a substrate peptide by VEGFR-2 kinase.[1]

Principle: The assay measures the transfer of energy from a donor fluorophore (e.g., Europium chelate-labeled anti-phosphotyrosine antibody) to an acceptor fluorophore (e.g., ULight™-labeled peptide substrate). When the substrate is phosphorylated by VEGFR-2, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

Experimental Workflow:

Materials and Reagents:

-

Compound: this compound dissolved in 100% DMSO.

-

Enzyme: Recombinant human VEGFR-2 kinase domain.

-

Substrate: ULight™-labeled poly-GT peptide substrate.

-

Antibody: Europium (Eu)-labeled anti-phosphotyrosine antibody.

-

ATP: Adenosine triphosphate.

-

Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Stop/Detection Buffer: Buffer containing EDTA to stop the kinase reaction and the Eu-labeled antibody.

-

Plates: Low-volume 384-well white microplates.

-

Positive Control: A known VEGFR-2 inhibitor (e.g., Sunitinib).

-

Negative Control: DMSO.

Protocol:

-

Compound Plating:

-

Prepare serial dilutions of this compound in DMSO.

-

Using an acoustic liquid handler, dispense 50 nL of each compound dilution, positive control, or DMSO into the appropriate wells of a 384-well plate.

-

-

Enzymatic Reaction:

-

Prepare a master mix of VEGFR-2 kinase and ULight™-peptide substrate in assay buffer.

-

Dispense 5 µL of the enzyme/substrate mix into each well.

-

Prepare a solution of ATP in assay buffer.

-

To initiate the reaction, add 5 µL of the ATP solution to each well. The final concentration of ATP should be at or near the Km for VEGFR-2.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Prepare the detection mix by diluting the Eu-labeled anti-phosphotyrosine antibody in the stop/detection buffer.

-

Add 10 µL of the detection mix to each well to stop the reaction.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 615 nm (cryptate) and 665 nm (ULight™).

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Data Analysis:

-

Normalize the data using the positive and negative controls.

-

Plot the normalized signal against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based HTS Assay: Endothelial Cell Proliferation (ATP Content)

This protocol measures the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs) using a luminescent ATP-based readout.

Principle: The amount of ATP in a cell population is directly proportional to the number of viable, metabolically active cells. A decrease in ATP levels in HUVECs treated with the compound, particularly in the presence of VEGF, suggests inhibition of proliferation, potentially through the VEGFR-2 pathway.

Experimental Workflow:

Materials and Reagents:

-

Compound: this compound dissolved in 100% DMSO.

-

Cells: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Media: Endothelial cell growth medium (e.g., EGM-2) supplemented with growth factors, including VEGF. For the assay, a basal medium with low serum and supplemented with a defined concentration of VEGF will be used.

-

Reagent: Luminescent cell viability reagent (e.g., CellTiter-Glo®).

-

Plates: 384-well clear-bottom white microplates, tissue culture treated.

-

Positive Control: A known inhibitor of HUVEC proliferation (e.g., Sunitinib).

-

Negative Control: DMSO.

Protocol:

-

Cell Seeding:

-

Trypsinize and count HUVECs.

-

Resuspend the cells in basal medium containing a low percentage of serum.

-

Seed the cells into 384-well plates at a density of 1,000-2,000 cells per well in 40 µL of media.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and controls in basal medium.

-

Add 10 µL of the compound dilutions to the respective wells. The final DMSO concentration should be ≤ 0.5%.

-

Add VEGF to all wells (except for a set of no-VEGF controls) to a final concentration that stimulates robust proliferation (e.g., 20 ng/mL).

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours.

-

-

Luminescence Readout:

-

Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

-

Add 25 µL of the luminescent cell viability reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition relative to the DMSO-treated (VEGF-stimulated) controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve model.

Conclusion

These detailed application notes and protocols provide a robust framework for the high-throughput screening of this compound. The proposed focus on VEGFR-2 inhibition is a scientifically sound starting point based on the established activities of the indazole scaffold. The combination of a direct biochemical assay and a functional cell-based assay will provide comprehensive insights into the compound's potential as a kinase inhibitor and a modulator of endothelial cell proliferation. The provided workflows and data analysis guidelines are designed to ensure the generation of high-quality, reproducible data suitable for hit identification and lead optimization in a drug discovery program.

References

Application Notes and Protocols for the Purification of 1-Methoxy-1h-indazol-7-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 1-Methoxy-1h-indazol-7-ol, a key intermediate in pharmaceutical synthesis. Due to the absence of specific literature protocols for this compound, the following techniques are based on established methods for the purification of structurally related polar heterocyclic compounds, particularly substituted methoxy-indazoles.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its synthesis can result in a mixture of the desired product, unreacted starting materials, and byproducts. Therefore, robust purification methods are critical to obtaining material of high purity suitable for downstream applications. The purification strategies outlined below—recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC)—are standard and effective techniques for achieving high purity of polar organic molecules.

Data Presentation

The selection of a purification technique often depends on the scale of the synthesis and the desired final purity. The following table summarizes typical performance metrics for the described methods, which can be expected for the purification of this compound.

| Purification Technique | Typical Purity | Typical Recovery | Throughput | Key Parameters |

| Recrystallization | >99% | 60-80% | High | Solvent selection, Cooling rate |